7-Methylxanthine

Description

This compound has been reported in Corbicula sandai, Corbicula japonica, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to unlabeled parent cpd

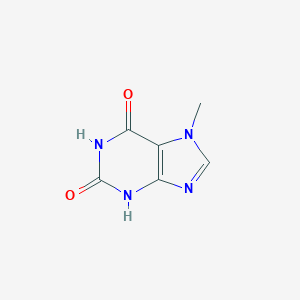

Structure

2D Structure

Propriétés

IUPAC Name |

7-methyl-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWLFWPASULGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203696 | |

| Record name | 7-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

552-62-5 | |

| Record name | 7-Methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-7-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M81NJM6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | 7-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

7-Methylxanthine's Mechanism of Action in Myopia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myopia, or nearsightedness, is a growing global health concern. The development of myopia is characterized by excessive axial elongation of the eye, leading to a mismatch between the eye's optical power and its length. 7-Methylxanthine (7-MX), a metabolite of caffeine (B1668208) and theobromine, has emerged as a promising therapeutic agent for controlling myopia progression.[1][2] This technical guide provides an in-depth overview of the current understanding of the mechanism of action of 7-MX in myopia, focusing on its role as a non-selective adenosine (B11128) receptor antagonist and its effects on scleral remodeling. This document summarizes key quantitative data, details experimental protocols, and visualizes the proposed signaling pathways to support further research and drug development in this area.

Introduction: The Role of Adenosine in Eye Growth

The precise mechanisms governing eye growth and the development of myopia are complex and multifactorial. Emerging evidence points to the involvement of the nucleoside adenosine in the regulation of ocular growth. All four subtypes of adenosine receptors (A1, A2A, A2B, and A3) have been identified in various ocular tissues, including the retina, choroid, and sclera, as well as in human scleral fibroblasts.[1][3][4] Adenosine signaling is thought to play a role in the scleral remodeling processes that underlie axial elongation in myopia.[1]

This compound acts as a non-selective antagonist of these adenosine receptors.[2] By blocking the action of adenosine, 7-MX is hypothesized to counteract the pathological changes in the sclera that lead to myopia.

Quantitative Data on the Efficacy of this compound

Numerous preclinical and clinical studies have investigated the efficacy of 7-MX in controlling myopia. The following tables summarize the key quantitative findings from this research.

Table 1: Preclinical Studies of this compound in Animal Models of Myopia

| Animal Model | 7-MX Dosage | Duration | Change in Refractive Error (Diopters) | Change in Axial Length (mm) | Reference |

| Guinea Pig (Form-Deprivation) | 300 mg/kg/day | 3 weeks | Reduced myopic shift | Reduced axial elongation | [1] |

| Rabbit (Form-Deprivation) | 30 mg/kg/day | 4 weeks | Reduced myopic shift | Reduced axial elongation | [1] |

| Rhesus Monkey | 100 mg/kg twice daily | 5 months | Reduced myopia progression | No significant effect | [1] |

Table 2: Clinical Studies of this compound in Myopic Children

| Study Population | 7-MX Dosage | Duration | Change in Refractive Error (Diopters) | Change in Axial Length (mm) | Reference |

| 77 myopic children (8-13 years) | 400 mg/day | 12 months | - | Reduced by 0.04 mm compared to placebo | [1] |

| 68 myopic children (mean age 11.3) | 400 mg/day | 12 months | Slower progression | Slower progression | [5] |

| 78 myopic children (8-13 years) | 400 mg/day | 12 months | - | Reduced by 22% in low axial growth group; 8% in high axial growth group vs. placebo | [6] |

Proposed Mechanism of Action: Scleral Remodeling

The primary mechanism by which 7-MX is thought to control myopia is through its influence on scleral remodeling. In myopic eyes, the sclera undergoes significant biochemical and structural changes, including a decrease in collagen content and alterations in the extracellular matrix (ECM), leading to a weaker structure that is more susceptible to stretching.

7-MX appears to counteract these changes by:

-

Stimulating Collagen and Fibronectin Synthesis: In-vitro studies have shown that 7-MX stimulates the production of collagen type I and fibronectin in human scleral fibroblasts.[7] This strengthens the scleral ECM.

-

Modulating Matrix Metalloproteinases (MMPs): Myopia development is associated with an upregulation of MMPs, enzymes that degrade ECM components.[8][9] While the direct effect of 7-MX on MMPs in the sclera is still under investigation, its role in promoting ECM synthesis suggests a counter-regulatory effect on ECM degradation.

Signaling Pathways

The effects of 7-MX on scleral fibroblasts are mediated through its antagonism of adenosine receptors. The four adenosine receptor subtypes are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades:

-

A1 and A3 Receptors: These are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

-

A2A and A2B Receptors: These are generally coupled to Gs proteins, which activate adenylyl cyclase, resulting in an increase in cAMP levels.[10][12]

By blocking these receptors, 7-MX can modulate the downstream signaling pathways that regulate gene expression for ECM proteins.

Interaction with Dopamine (B1211576) Signaling

There is also evidence to suggest an interaction between adenosine and dopamine signaling in the eye, which may be relevant to the mechanism of action of 7-MX. Adenosine A2A receptors can form heteromers with dopamine D2 receptors, leading to a functional antagonism where the activation of one receptor inhibits the signaling of the other.[3] Given that retinal dopamine is implicated in the regulation of eye growth, the modulation of this pathway by 7-MX is an area of active investigation.[13][14]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of 7-MX for myopia.

Animal Model: Form-Deprivation Myopia in Guinea Pigs

This is a widely used model to induce myopia for preclinical studies.

-

Animals: Three-week-old guinea pigs are typically used.[15]

-

Induction of Myopia: One eye is covered with a translucent diffuser (monocular deprivation) for a period of several weeks (e.g., 3 weeks).[15][16] This degrades the visual input to the treated eye, inducing axial elongation and a myopic shift in refraction. The contralateral eye serves as a control.

-

Treatment: 7-MX is administered orally, typically mixed with food or administered by gavage. A vehicle control group receives the same treatment without the active compound.

-

Measurements:

-

Refractive Error: Measured using an automated refractometer or retinoscopy under cycloplegia (to relax accommodation).

-

Axial Length: Measured using A-scan ultrasonography or a more precise optical biometer.

-

Scleral Analysis: At the end of the experiment, eyes are enucleated. The sclera is dissected and can be analyzed for:

-

Thickness: Measured using microscopy.

-

Collagen Fibril Diameter: Assessed using transmission electron microscopy.

-

Biochemical Analysis: Western blotting or ELISA to quantify the levels of collagen, fibronectin, and MMPs.

-

-

Human Clinical Trials

Clinical trials investigating 7-MX in children typically follow a randomized, double-masked, placebo-controlled design.

-

Participants: Myopic children within a specific age range (e.g., 8-13 years) and with a documented history of myopia progression are recruited.[6][17]

-

Intervention: Participants are randomly assigned to receive either 7-MX tablets or a placebo for a defined period (e.g., 12-24 months).[6][18]

-

Primary Outcome Measures:

-

Change in Axial Length: Measured using a high-precision optical biometer (e.g., Zeiss IOL-Master).

-

Change in Spherical Equivalent Refractive Error: Measured by cycloplegic autorefraction.

-

-

Safety Monitoring: Regular monitoring for any potential side effects is conducted throughout the trial.

Conclusion and Future Directions

This compound represents a promising oral therapy for the control of myopia progression. Its mechanism of action as a non-selective adenosine receptor antagonist, leading to the strengthening of the scleral extracellular matrix, is supported by a growing body of evidence.

Future research should focus on:

-

Receptor Subtype Specificity: Elucidating the specific roles of each adenosine receptor subtype in scleral remodeling to potentially develop more targeted therapies.

-

Downstream Signaling Cascades: Further delineating the intracellular signaling pathways modulated by 7-MX in scleral fibroblasts.

-

Long-Term Efficacy and Safety: Conducting larger and longer-term clinical trials to confirm the sustained efficacy and safety of 7-MX for myopia control in diverse populations.

-

Combination Therapies: Investigating the potential synergistic effects of 7-MX with other myopia control strategies, such as optical interventions or low-dose atropine.

This technical guide provides a comprehensive overview of the current knowledge on the mechanism of action of this compound in myopia. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals working to address the global challenge of myopia.

References

- 1. Role of this compound in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effects of this compound on form-deprivation myopia in pigmented rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution of adenosine receptors in human sclera fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemic this compound in retarding axial eye growth and myopia progression: a 36-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Scleral matrix metalloproteinases, serine proteinase activity and hydrational capacity are increased in myopia induced by retinal image degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cause and Effect Relationship between Changes in Scleral Matrix Metallopeptidase-2 Expression and Myopia Development in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Effects of this compound on Deprivation Myopia and Retinal Dopamine Release in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Refractive and biometric changes in adolescent guinea pig eyes in development and recover stages of form-deprivation myopia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Form-deprivation myopia in the guinea pig (Cavia porcellus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to the 7-Methylxanthine Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway of 7-methylxanthine in plants. This compound is a naturally occurring purine (B94841) alkaloid and a key intermediate in the biosynthesis of the widely consumed stimulants, theobromine (B1682246) and caffeine (B1668208).[1][2] Understanding this pathway is crucial for applications ranging from metabolic engineering of crops to the development of novel pharmaceuticals. This document outlines the enzymatic steps, presents quantitative data, details common experimental protocols, and provides visual diagrams of the pathway and associated workflows.

The Core Biosynthetic Pathway of this compound

The primary pathway for caffeine biosynthesis in plants such as coffee (Coffea), tea (Camellia sinensis), and cacao (Theobroma cacao) is a four-step sequence starting from xanthosine (B1684192).[3] this compound is the second major intermediate in this process. The pathway is initiated by the methylation of xanthosine and proceeds through a series of methylation and hydrolysis reactions.

The key steps are as follows:

-

Formation of 7-methylxanthosine (B1261978): The pathway begins with the conversion of xanthosine to 7-methylxanthosine. This reaction is catalyzed by the enzyme xanthosine methyltransferase (XMT), also known as 7-methylxanthosine synthase.[4][5][6] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[6][7]

-

Formation of this compound: 7-methylxanthosine is then hydrolyzed to form this compound. This step is catalyzed by an N-methyl-nucleosidase.[4][5]

-

Formation of Theobromine: this compound is subsequently methylated at the N-3 position to produce theobromine (3,7-dimethylxanthine). This reaction is catalyzed by theobromine synthase, or more commonly, by a multifunctional enzyme called caffeine synthase (CS).[4][5]

-

Formation of Caffeine: The final step is the methylation of theobromine at the N-1 position to yield caffeine (1,3,7-trimethylxanthine), a reaction also catalyzed by caffeine synthase.[3][4]

While this is the main pathway, minor routes may exist due to the broad substrate specificity of some N-methyltransferases.[6]

Quantitative Data: Enzymology of the Pathway

The enzymes in the this compound pathway have been isolated and characterized from various plants, primarily coffee and tea. The following table summarizes key quantitative data for these enzymes.

| Enzyme | Plant Source | Substrate(s) | Product(s) | Km Value | Optimal pH |

| Xanthosine Methyltransferase (CaXMT1) | Coffea arabica | Xanthosine | 7-methylxanthosine | Not specified | Not specified |

| N-Methyl Nucleosidase | Tea (Camellia sinensis) | 7-methylxanthosine | This compound | Broad specificity | 8.0 - 8.5 |

| This compound Methyltransferase (CaMXMT) | Coffea arabica | This compound | Theobromine | 50 µM (for this compound) | 7.0 - 9.0 |

| S-adenosyl-L-methionine | 12 µM | ||||

| Caffeine Synthase (Tea) | Tea (Camellia sinensis) | This compound | Theobromine | 1.0 x 10⁻¹⁴ M | 8.4 |

| Theobromine | Caffeine | 1.0 x 10⁻³ M | 8.4 | ||

| Paraxanthine | Caffeine | 0.2 x 10⁻³ M | 8.4 | ||

| S-adenosylmethionine | 0.25 x 10⁻⁴ M | 8.4 |

Data compiled from multiple sources.[5][8][9]

It is noteworthy that caffeine synthase from tea leaves exhibits broad substrate specificity and catalyzes the final two methylation steps of the pathway.[6] In contrast, coffee plants appear to utilize three distinct methyltransferases for the sequential methylation of xanthosine and its derivatives.[8]

Experimental Protocols

This section outlines the general methodologies employed in the study of the this compound biosynthetic pathway.

Characterization of enzymes like CaMXMT often requires their expression in a heterologous system, such as E. coli, to obtain sufficient quantities of pure protein.

General Workflow:

-

Gene Isolation: Amplify the target gene (e.g., CaMXMT) from a cDNA library of the source plant (e.g., young coffee leaves) using PCR with specific primers.[8]

-

Vector Construction: Clone the amplified DNA fragment into an expression vector (e.g., pET series) suitable for E. coli.

-

Transformation: Introduce the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed bacteria in culture and induce protein expression with an appropriate inducer (e.g., IPTG).

-

Cell Lysis and Purification: Harvest the bacterial cells, lyse them, and purify the recombinant protein from the cell-free extract using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Purity Verification: Assess the purity of the enzyme using SDS-PAGE.

Enzyme activity is typically measured by monitoring the formation of the product over time. For N-methyltransferases, this often involves a radiometric assay.

Protocol for N-Methyltransferase Activity:

-

Reaction Mixture: Prepare a reaction buffer with an optimal pH (e.g., 7.0-9.0 for CaMXMT).[8]

-

Add Substrates: Add the methyl-accepting substrate (e.g., this compound) and the methyl donor, S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled SAM).

-

Initiate Reaction: Start the reaction by adding a known amount of the purified enzyme.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop Reaction: Terminate the reaction by adding an acid (e.g., HCl).

-

Product Extraction: Extract the radiolabeled product (e.g., [¹⁴C]theobromine) using an organic solvent like chloroform.

-

Quantification: Measure the radioactivity of the extracted product using a liquid scintillation counter. The amount of radioactivity is directly proportional to the enzyme activity.

To quantify this compound and other alkaloids in plant tissues, a standard extraction followed by chromatographic analysis is used.

Protocol for Metabolite Analysis:

-

Tissue Homogenization: Freeze fresh plant tissue (e.g., young leaves) in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent, often hot water or an aqueous alcohol solution, to solubilize the alkaloids.

-

Purification: Centrifuge the extract to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.

-

Analysis by HPLC: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection: A UV detector set to a wavelength where methylxanthines absorb strongly (around 270-280 nm).

-

-

Quantification: Compare the peak areas of the sample components to those of known standards of this compound, theobromine, and caffeine to determine their concentrations in the original tissue.

Regulation and Significance

The biosynthesis of this compound and downstream caffeine is under tight developmental and seasonal control. The expression of key enzyme genes, such as caffeine synthase, is often highest in young, developing tissues like apical buds and young leaves, which corresponds to the sites of highest caffeine accumulation. This accumulation serves ecological roles, acting as a natural defense against herbivores and pathogens.[10][11]

The elucidation of this pathway and its constituent enzymes provides a molecular basis for regulating caffeine content in commercially important plants, potentially leading to the breeding of naturally decaffeinated coffee and tea varieties.[11] Furthermore, the enzymes of this pathway are valuable tools for biocatalysis, enabling the sustainable and selective production of high-value methylxanthines like this compound from more abundant precursors like caffeine.[12][13]

References

- 1. This compound | C6H6N4O2 | CID 68374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: this compound [dnamod.hoffmanlab.org]

- 3. Distribution, biosynthesis and catabolism of methylxanthines in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound methyltransferase of coffee plants. Gene isolation and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. drkumardiscovery.com [drkumardiscovery.com]

- 11. N-Methyltransferases of Caffeine Biosynthetic Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mixed culture biocatalytic production of the high-value biochemical this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Biological Functions of 7-Methylxanthine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthine (7-MX), a metabolite of caffeine (B1668208) and theobromine, and its derivatives represent a class of purine (B94841) alkaloids with diverse and significant biological activities.[1] These compounds are gaining increasing attention in the pharmaceutical and medical fields for their potential therapeutic applications, ranging from slowing the progression of myopia to the management of gout.[1][2] This technical guide provides an in-depth exploration of the core biological functions of this compound derivatives, focusing on their molecular mechanisms, relevant quantitative data, and the experimental protocols used to elucidate their activities. The information is tailored for researchers, scientists, and drug development professionals engaged in the study and application of these promising compounds.

Core Biological Functions

The pharmacological effects of this compound and its derivatives are primarily attributed to their interactions with several key biological targets. These interactions underpin their diverse physiological effects and therapeutic potential.

Adenosine (B11128) Receptor Antagonism

A primary mechanism of action for this compound and its derivatives is the non-selective antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[1][3][4] Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation, by activating its four receptor subtypes (A1, A2A, A2B, and A3).[5] By blocking these receptors, this compound derivatives can inhibit the downstream signaling cascades initiated by adenosine.[6]

The antagonism of A1 and A2A receptors in the central nervous system is a key factor in the psychostimulant effects observed with methylxanthines, leading to increased neural excitability and enhanced alertness.[7] The development of novel 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine analogs has yielded potent antagonists for both A1 and A2A adenosine receptors, which are being explored for therapies in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3]

Phosphodiesterase (PDE) Inhibition

This compound and its derivatives also function as inhibitors of phosphodiesterase (PDE) enzymes.[7][8] PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[9] By inhibiting PDEs, these compounds lead to an accumulation of intracellular cAMP and cGMP, which in turn activates various downstream signaling pathways.[7][9]

This non-selective inhibition of PDEs contributes to a range of physiological responses, including smooth muscle relaxation (bronchodilation), increased cardiac muscle contraction, and central nervous system stimulation.[7] While some xanthine (B1682287) derivatives are potent PDE inhibitors, the A2 receptor-selective 1,3-dipropyl-7-methylxanthine (B14052) is significantly more potent as an adenosine receptor antagonist than as a PDE inhibitor, highlighting the nuanced structure-activity relationships within this class of compounds.[8]

Modulation of Intracellular Calcium

Methylxanthines can also influence cellular function by modulating the mobilization of intracellular calcium (Ca2+).[5] This effect is generally observed at higher concentrations and is thought to occur through the activation of ryanodine-sensitive calcium channels located in the sarcoplasmic reticulum, leading to the release of calcium from intracellular stores.[5] This increase in intracellular calcium can contribute to various physiological effects, including muscle contraction.[6]

Acetylcholinesterase (AChE) Inhibition

Certain derivatives of methylxanthines have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[10] This inhibitory activity is of significant interest in the context of neurodegenerative diseases such as Alzheimer's disease, where cognitive decline is associated with a deficit in cholinergic neurotransmission.[10] Structure-activity relationship studies have revealed that specific substitutions on the xanthine core can lead to highly potent AChE inhibitors.[10]

Inhibition of Monosodium Urate (MSU) Crystallization

A more recently discovered function of this compound is its ability to inhibit the crystallization of monosodium urate (MSU).[2][11] This property is particularly relevant to the prevention and treatment of gout, a condition characterized by the deposition of MSU crystals in the joints.[2] In vitro and ex vivo studies have demonstrated that 7-MX can inhibit MSU crystallization in a concentration-dependent manner, even under supersaturated conditions.[2][12] This effect supports the potential of 7-MX as a safe oral therapeutic for gout.[2]

Therapeutic Potential and Clinical Significance

The diverse biological functions of this compound derivatives have led to their investigation in various therapeutic areas.

-

Myopia: this compound is under investigation for its potential to slow the progression of myopia (nearsightedness) in children.[1] Clinical studies have suggested that systemic treatment with 7-MX can be effective in retarding axial elongation of the eye.[1]

-

Gout: Due to its ability to inhibit MSU crystallization, this compound is being explored as a potential treatment for gout.[2][11]

-

Neurodegenerative Diseases: The dual antagonism of A1 and A2A adenosine receptors by certain this compound derivatives makes them promising candidates for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[3]

-

Respiratory Diseases: The bronchodilatory effects resulting from PDE inhibition have historically made methylxanthines like theophylline (B1681296) a cornerstone in the treatment of asthma and COPD.[13]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: Inhibition of Monosodium Urate (MSU) Crystallization by this compound

| Initial Urate Concentration | 7-MX Concentration | Inhibition of MSU Crystallization | Reference |

| 400 mg/L | 100 µM | Up to 74% | [2] |

| 300 mg/L (ex vivo) | 24.2 µM | 41.4% | [2] |

| 300 mg/L (ex vivo) | 43.4 µM | 52.6% | [2] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

| Compound | IC50 (µM) | Reference |

| 53 | 0.25 | [10] |

| 59 | 0.552 | [10] |

| 65 | 0.089 | [10] |

| 66 | 0.746 | [10] |

| 69 | 0.121 | [10] |

Note: Specific Ki values for this compound binding to adenosine A1 and A2A receptors and comprehensive IC50 values for its inhibition of a full range of PDE isoforms were not available in the reviewed literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Adenosine Receptor Binding Assay (Radioligand Displacement Method)

Objective: To determine the binding affinity (Ki) of this compound derivatives for adenosine A1 and A2A receptors.

Materials:

-

Membrane preparations from cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

-

This compound derivative (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate the cell membranes with various concentrations of the this compound derivative and a fixed concentration of the radioligand in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various PDE isoforms.

Materials:

-

Purified recombinant PDE enzymes (e.g., PDE1-5).

-

Substrate: [³H]cAMP or [³H]cGMP.

-

Snake venom nucleotidase.

-

This compound derivative (test compound).

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Pre-incubate the PDE enzyme with various concentrations of the this compound derivative.

-

Initiate the reaction by adding the radiolabeled substrate ([³H]cAMP or [³H]cGMP).

-

Incubate for a specific time at a controlled temperature (e.g., 30°C for 10-30 minutes).

-

Terminate the reaction by heat inactivation.

-

Add snake venom nucleotidase to convert the resulting [³H]5'-AMP or [³H]5'-GMP to [³H]adenosine or [³H]guanosine.

-

Separate the product from the unreacted substrate using ion-exchange chromatography.

-

Quantify the amount of product formed by scintillation counting.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Intracellular Calcium Mobilization Assay (Fura-2 AM Method)

Objective: To measure changes in intracellular calcium concentration in response to this compound derivatives.

Materials:

-

Cultured cells responsive to the test compound.

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye.

-

Pluronic F-127.

-

HEPES-buffered saline (HBS).

-

Fluorescence plate reader or microscope with dual-wavelength excitation capabilities.

Procedure:

-

Load the cultured cells with Fura-2 AM in HBS containing Pluronic F-127 for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with HBS to remove extracellular dye.

-

Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

-

Establish a baseline fluorescence ratio (340/380 nm).

-

Add the this compound derivative to the cells and continuously record the fluorescence ratio over time.

-

An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of this compound derivatives for AChE.

Materials:

-

Purified AChE enzyme.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate (B84403) buffer (pH 8.0).

-

This compound derivative (test compound).

-

Spectrophotometer.

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB, and the this compound derivative at various concentrations.

-

Add the AChE enzyme solution and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC50 value.

Monosodium Urate (MSU) Crystallization Inhibition Assay (Kinetic-Turbidimetric Method)

Objective: To quantify the inhibitory effect of this compound on MSU crystallization.

Materials:

-

Uric acid solution.

-

Sodium chloride solution.

-

Buffer solution mimicking synovial fluid or urine.

-

This compound solution.

-

Spectrophotometer or plate reader capable of measuring turbidity.

Procedure:

-

Prepare supersaturated solutions of MSU by mixing uric acid and sodium chloride in the buffer.

-

Add different concentrations of this compound to the solutions.

-

Monitor the change in turbidity (absorbance) over time at a specific wavelength (e.g., 620 nm).

-

The induction time (the time taken for crystals to start forming) is determined from the turbidity-time curve.

-

An increase in the induction time in the presence of this compound indicates inhibition of crystallization.

-

The percentage of inhibition can be calculated by comparing the amount of crystallized urate in the presence and absence of the inhibitor.[2]

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are mediated through their modulation of key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

References

- 1. mdpi.com [mdpi.com]

- 2. hellobio.com [hellobio.com]

- 3. Pharmacokinetics and Ex Vivo Activity of this compound, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moleculardevices.com [moleculardevices.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility [ouci.dntb.gov.ua]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. SYNTHESIS AND ADENOSINE RECEPTOR AFFINITY OF 7–β–D-RIBOFURANOSYLXANTHINE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies | MDPI [mdpi.com]

7-Methylxanthine: A Comprehensive Technical Guide on its Role as a Key Metabolite of Caffeine and Theobromine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylxanthine (7-MX), a purine (B94841) alkaloid, is a significant metabolite of the widely consumed methylxanthines, caffeine (B1668208) and theobromine (B1682246).[1][2] Primarily recognized for its role as a non-selective adenosine (B11128) receptor antagonist, 7-MX has garnered considerable interest in the scientific community for its potential therapeutic applications, notably in the management of myopia and gout.[1][2][3] This technical guide provides an in-depth exploration of the metabolic pathways leading to 7-MX formation, its pharmacokinetic profile, physiological effects, and the analytical methodologies employed for its quantification. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development endeavors.

Introduction

This compound, also known as heteroxanthine, is a naturally occurring dimethylxanthine.[2] It is an intermediate in the catabolism of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine) in humans and other animals.[1][2] Beyond its role as a metabolic byproduct, 7-MX exhibits distinct pharmacological activities, primarily through its competitive antagonism of adenosine receptors.[2] This mechanism of action underpins its investigated therapeutic effects, including the potential to slow the progression of myopia and inhibit the crystallization of monosodium urate in gout.[1][4] This document serves as a comprehensive resource for researchers and professionals in drug development, offering a detailed overview of the current scientific understanding of this compound.

Metabolic Pathways of this compound Formation

The formation of this compound is a key step in the hepatic metabolism of caffeine and theobromine, primarily catalyzed by the cytochrome P450 enzyme system, particularly CYP1A2.[5]

Metabolism of Caffeine

Caffeine undergoes a series of demethylation reactions. The primary pathways leading to the formation of this compound involve:

-

N3-demethylation of Theobromine: Caffeine is first demethylated at the N1 position to yield theobromine. Theobromine is then further demethylated at the N3 position to form this compound.

-

N1-demethylation of Paraxanthine (B195701): Alternatively, caffeine can be demethylated at the N3 position to form paraxanthine (1,7-dimethylxanthine). Paraxanthine is subsequently demethylated at the N1 position to yield this compound.

Metabolism of Theobromine

Theobromine is a direct precursor to this compound. The primary metabolic conversion is the demethylation at the N3 position, resulting in the formation of this compound. In humans, a significant portion of ingested theobromine is metabolized to this compound, which is then excreted in the urine.[6]

Figure 1: Metabolic conversion of caffeine and theobromine to this compound.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been investigated in both humans and animal models, providing valuable data for assessing its therapeutic potential and safety.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound following oral administration of caffeine, theobromine, or 7-MX itself.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Precursor Administered | Dose | Cmax (µM) | Tmax (h) | t1/2 (h) | Reference |

| Caffeine | 5-8 mg/kg | ~1.5 | 4-8 | ~3-5 | [7] |

| Theobromine | 10 mg/kg | ~15 | 2-4 | ~7.2 | [7] |

| This compound | 400 mg | ~20 | ~1.5 | ~3.3 | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Animal Model | Precursor Administered | Dose | Cmax (µM) | Tmax (h) | t1/2 (h) | Reference |

| Rat (Sprague Dawley) | This compound | 30 mg/kg | ~30 | 0.5 | ~1.4 | [1] |

| Rabbit | This compound | 30 mg/kg | ~70 | ~1 | ~1 | [1] |

| Chicken | This compound | 30 mg/kg (oral) | Not Reported | Not Reported | Not Reported | [8] |

| Rhesus Monkey | This compound | 100 mg/kg (oral) | Not Reported | Not Reported | Not Reported | [9] |

Physiological Effects and Mechanism of Action

The primary mechanism of action of this compound is its antagonism of adenosine receptors. This interaction is responsible for its most significant physiological effects.

Adenosine Receptor Antagonism

7-MX is a non-selective antagonist of all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[10] Adenosine is a ubiquitous signaling molecule involved in numerous physiological processes, including neurotransmission, inflammation, and cellular metabolism. By blocking adenosine receptors, 7-MX can modulate these processes.

Figure 2: General mechanism of this compound as an adenosine receptor antagonist.

Effects on Myopia

A growing body of evidence from animal studies and clinical trials suggests that this compound can slow the progression of myopia (nearsightedness).[4][9] The proposed mechanism involves the modulation of scleral remodeling. By blocking adenosine receptors in the sclera, 7-MX is thought to increase collagen production and fibril diameter, thereby strengthening the scleral tissue and resisting axial elongation of the eye, which is the primary cause of myopia.[9]

Effects on Gout

This compound has been shown to inhibit the crystallization of monosodium urate, the causative agent of gout.[1] This effect is attributed to the ability of 7-MX to interfere with the nucleation and growth of urate crystals. This suggests a potential therapeutic role for 7-MX in the prevention and management of gout.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Plasma by HPLC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of this compound in plasma samples.

5.1.1. Sample Preparation

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. HPLC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined based on the instrument and standards.)

-

Figure 3: Workflow for the quantification of this compound in plasma.

Animal Model of Form-Deprivation Myopia

This protocol outlines a general procedure for inducing and evaluating the effect of this compound on form-deprivation myopia in a guinea pig model.[9]

5.2.1. Animal Preparation and Myopia Induction

-

Use three-week-old pigmented guinea pigs.

-

Measure baseline refractive error and axial length of both eyes using a retinoscope and an A-scan ultrasonograph, respectively.

-

Randomly assign animals to a control group and a 7-MX treated group.

-

To induce myopia, cover one eye of each animal with a translucent occluder (diffuser). The contralateral eye serves as a control.

5.2.2. Treatment

-

Administer this compound (e.g., 300 mg/kg body weight) orally to the treated group once daily for the duration of the experiment (e.g., 3 weeks).[9]

-

Administer a vehicle control (e.g., 0.5% carboxymethylcellulose) to the control group.

5.2.3. Outcome Measures

-

Measure refractive error and axial length weekly.

-

At the end of the experiment, euthanize the animals and enucleate the eyes.

-

Dissect the sclera and analyze for collagen concentration and fibril diameter using transmission electron microscopy.

Signaling Pathways in More Detail

Recent research has begun to elucidate the specific signaling pathways through which this compound exerts its effects, particularly in the context of myopia. One area of focus is the interaction between adenosine A2A receptors (ADORA2A) and dopamine (B1211576) D2 receptors (DRD2).

ADORA2A-DRD2 Heterodimer Pathway

In retinal pigment epithelial (RPE) cells, ADORA2A and DRD2 can form heterodimers. In this complex, ADORA2A activation can inhibit DRD2 signaling. This compound, by antagonizing ADORA2A, can disinhibit DRD2, leading to increased downstream signaling which is thought to be protective against myopia progression.

Figure 4: Proposed signaling pathway of 7-MX via ADORA2A-DRD2 heterodimers.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of caffeine and theobromine with significant therapeutic potential. Its role as a non-selective adenosine receptor antagonist provides a mechanistic basis for its observed effects on myopia and gout. The data presented in this technical guide, including metabolic pathways, pharmacokinetic parameters, and detailed experimental protocols, offer a solid foundation for researchers and drug development professionals.

Future research should focus on further elucidating the downstream signaling pathways affected by 7-MX in different tissues. The development of selective agonists and antagonists for adenosine receptor subtypes will be crucial in dissecting the specific contributions of each receptor to the physiological effects of this compound. Furthermore, long-term clinical trials are necessary to fully establish the efficacy and safety of 7-MX as a therapeutic agent for myopia and other conditions. The optimization of drug delivery systems to maintain stable therapeutic concentrations could also enhance its clinical utility.

References

- 1. karger.com [karger.com]

- 2. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Role of this compound in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systemic this compound in retarding axial eye growth and myopia progression: a 36-month pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of 7-Methylxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylxanthine (7-MX), a purine (B94841) alkaloid and a primary metabolite of caffeine (B1668208) and theobromine (B1682246), is a compound of significant interest in the scientific and pharmaceutical communities.[1][2] Known chemically as 7-methyl-3H-purine-2,6-dione, it acts as a non-selective adenosine (B11128) receptor antagonist.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, metabolism, and toxicology of this compound. It includes detailed experimental protocols for its synthesis, purification, and analysis, along with structured data tables for easy reference and visual diagrams of key biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a xanthine (B1682287) derivative where a methyl group is attached to the nitrogen at the 7-position of the purine ring.[2][3] This structural feature is key to its biological activity and physicochemical characteristics.

Chemical Structure

The chemical structure of this compound is illustrated below.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | 7-methyl-3H-purine-2,6-dione | [1][2] |

| Other Names | Heteroxanthine, 7-MX | [1][4] |

| CAS Number | 552-62-5 | [1][4] |

| Molecular Formula | C₆H₆N₄O₂ | [1][5] |

| Molecular Weight | 166.14 g/mol | [1][2] |

| Melting Point | ≥300 °C | [2][5] |

| logP | -0.89 | [2] |

| Water Solubility | 18070 mg/L (estimated at 25 °C) | [6] |

| pKa | 8.33 | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details | Reference |

| ¹H NMR (600 MHz, 5% DMSO) | δ 11.45 (1H, s, NH), 10.83 (1H, s, NH), 7.88 (1H, s, CH), 3.86 (3H, s, CH₃) | [8][9] |

| ¹³C NMR | Data available from various sources. | [8] |

| Mass Spectrometry | MS and MS/MS data are available for identification and quantification. | [10] |

Pharmacology and Mechanism of Action

The primary pharmacological effect of this compound is its role as a non-selective antagonist of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[1][11] By blocking these receptors, 7-MX interferes with the signaling pathways of adenosine, a neuromodulator with generally inhibitory effects in the central nervous system.[12] This antagonism leads to various physiological responses, including CNS stimulation.[12]

Adenosine Receptor Antagonism Signaling Pathway

The diagram below illustrates the general mechanism of adenosine receptor antagonism by this compound. Adenosine binding to its G-protein coupled receptors (GPCRs) typically modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[13] 7-MX competitively binds to these receptors, preventing adenosine-mediated signaling.[11]

Caption: Adenosine receptor antagonism by this compound.

Metabolism and Pharmacokinetics

This compound is a significant metabolite of the widely consumed methylxanthines, caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine).[1][2] The metabolism primarily occurs in the liver, catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[14][15]

Metabolic Pathway from Caffeine and Theobromine

The metabolic conversion of caffeine and theobromine to this compound involves demethylation reactions. This compound can then be further metabolized to 7-methyluric acid.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Genotoxic and mutagenic potential of this compound: an investigational drug molecule for the treatment of myopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Sub-chronic and chronic toxicity evaluation of this compound: a new molecule for the treatment of myopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C6H6N4O2 | CID 68374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mixed culture biocatalytic production of the high-value biochemical this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Design and evaluation of xanthine based adenosine receptor antagonists: Potential hypoxia targeted immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0001991) [hmdb.ca]

- 15. 7-methyl xanthine, 552-62-5 [thegoodscentscompany.com]

An In-depth Technical Guide on 7-Methylxanthine's Role as an Adenosine Receptor Antagonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthine (7-MX), also known as heteroxanthine, is a purine (B94841) alkaloid and a primary active metabolite of the widely consumed methylxanthines, caffeine (B1668208) and theobromine.[1] Its core mechanism of action is characterized as a non-selective, competitive antagonist of adenosine (B11128) receptors.[1] This activity places 7-MX in a class of compounds that modulate a wide array of physiological processes, given the ubiquitous nature of the adenosine signaling system. While structurally similar to caffeine and theophylline, 7-MX presents a unique pharmacological profile that has garnered significant interest, particularly for its potential therapeutic application in slowing the progression of myopia.[1][2][3]

This guide provides a comprehensive technical overview of 7-MX's interaction with the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), detailing its mechanism of action, binding affinities, effects on downstream signaling pathways, and the standard experimental protocols used for its characterization.

Adenosine Receptors: A Brief Overview

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse effects of the endogenous nucleoside adenosine. They are critical regulators in the central nervous, cardiovascular, and immune systems. The four subtypes are broadly categorized based on their coupling to G proteins and subsequent effect on the enzyme adenylyl cyclase:

-

A₁ and A₃ Receptors: These subtypes typically couple to inhibitory G proteins (Gᵢ/Gₒ). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).

-

A₂ₐ and A₂ₑ Receptors: These subtypes couple to stimulatory G proteins (Gₛ). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4]

Quantitative Analysis of this compound's Binding Affinity

This compound is generally characterized as a non-selective adenosine receptor antagonist with micromolar affinity.[5] Direct, comprehensive binding affinity (Kᵢ) data for 7-MX across all human adenosine receptor subtypes is not extensively documented in a single source. However, studies of related methylxanthines provide a strong basis for understanding its general potency.

One study noted that in rat cerebral cortical membranes, this compound was a less potent A₁ antagonist than caffeine or theophylline.[6] Generally, simple alkylxanthines exhibit micromolar affinities for human A₁, A₂ₐ, A₂ₑ, and A₃ receptors.[5] The presence of the 7-methyl group, when compared to an unmethylated derivative, can lead to a significant decrease in A₁ affinity, thereby increasing relative selectivity for A₂ receptors.[5]

For context, the binding affinities of closely related, well-characterized methylxanthines are provided below. It is anticipated that 7-MX possesses affinities within a similar micromolar range.

Table 1: Adenosine Receptor Binding Affinities (Kᵢ, µM) of Reference Methylxanthines

| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₑ Receptor | A₃ Receptor | Species / Tissue | Reference |

|---|---|---|---|---|---|---|

| Theophylline | 14 µM | 19 µM | - | - | Rat Brain | [7] |

| Caffeine | 41 µM | 43 µM | - | - | Rat Brain | [7] |

| Paraxanthine | ~50 µM | ~30 µM | - | - | Rat Brain | [6] |

| This compound | Less potent than caffeine | - | - | - | Rat Cortex |[6] |

Note: Data is compiled from various sources and experimental conditions may differ. The table serves as a contextual reference for the expected potency of this compound.

Signaling Pathways and Mechanism of Action

As a competitive antagonist, 7-MX binds to the adenosine receptor at the same site as the endogenous agonist, adenosine. However, this binding event does not induce the conformational change necessary for G protein coupling and activation. Consequently, 7-MX blocks adenosine-mediated signaling, effectively inhibiting both the Gᵢ- and Gₛ-coupled pathways.

Visualizing Adenosine Receptor Signaling

The canonical signaling pathways modulated by adenosine are depicted below. Activation of A₁/A₃ receptors inhibits adenylyl cyclase, reducing cAMP levels, while activation of A₂ₐ/A₂ₑ receptors stimulates adenylyl cyclase, increasing cAMP.

Visualizing the Antagonistic Mechanism of this compound

7-MX physically occupies the receptor's binding pocket, preventing adenosine from binding and activating its downstream G protein cascade. This blockade is the fundamental principle of its action.

Experimental Protocols for Characterization

The antagonist properties of 7-MX are determined through a combination of binding and functional assays.

Protocol: Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity (Kᵢ) of 7-MX for a specific adenosine receptor subtype by measuring its ability to displace a known high-affinity radiolabeled ligand.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and calculate the inhibition constant (Kᵢ) of 7-MX.

-

Materials:

-

Membrane Preparations: Cell membranes from a stable cell line (e.g., HEK-293, CHO) expressing a high density of the target human adenosine receptor subtype.

-

Radioligand: A subtype-selective radiolabeled antagonist or agonist (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).

-

Test Compound: this compound, serially diluted.

-

Non-specific Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., theophylline) to define non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl with MgCl₂.

-

Adenosine Deaminase (ADA): Enzyme added to degrade any endogenous adenosine in the preparation.

-

Filtration System: Glass fiber filter mats and a vacuum filtration manifold.

-

Scintillation Counter: For quantifying radioactivity.

-

-

Methodology:

-

Assay Preparation: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (typically near its K₋ value), and assay buffer.

-

Compound Addition: Add varying concentrations of 7-MX to the "test" wells. Add buffer alone for "total binding" wells and the non-specific control for "non-specific binding" wells.

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter mat. This separates the membrane-bound radioligand from the unbound fraction.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity of each filter disc using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of 7-MX.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Protocol: Functional cAMP Accumulation Assay

This assay measures the functional potency of 7-MX by quantifying its ability to inhibit the cAMP response induced by an adenosine receptor agonist.

-

Objective: To determine the functional IC₅₀ of 7-MX in a cell-based system.

-

Materials:

-

Cell Line: A whole-cell line stably expressing the target adenosine receptor (e.g., HEK-293-hA₂ₐR).

-

Agonist: A known adenosine receptor agonist (e.g., NECA).

-

Antagonist: this compound, serially diluted.

-

PDE Inhibitor: A phosphodiesterase inhibitor, such as IBMX, is crucial to prevent the degradation of cAMP and amplify the signal.

-

cAMP Detection Kit: A homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescent biosensor assay.

-

-

Methodology:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing the PDE inhibitor. Add the serially diluted 7-MX to the wells and pre-incubate for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically its EC₈₀ concentration) to stimulate cAMP production. For assays with Gᵢ-coupled receptors (A₁/A₃), cells are co-stimulated with forskolin (B1673556) (an adenylyl cyclase activator) and the agonist; the antagonist's effect is measured as a reversal of the agonist's inhibition of the forskolin response.

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions using a compatible plate reader.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured signal (e.g., HTRF ratio) against the log concentration of 7-MX.

-

Normalize the data, with the response to the agonist alone representing 0% inhibition and the basal (unstimulated) response representing 100% inhibition.

-

Fit the normalized data using a non-linear regression model to determine the IC₅₀ value, which represents the concentration of 7-MX required to inhibit 50% of the agonist-stimulated cAMP response.

-

Standard Experimental Workflow

The characterization of a potential antagonist like 7-MX follows a logical progression from initial binding studies to functional confirmation.

Conclusion

This compound functions as a non-selective, competitive antagonist of all four adenosine receptor subtypes, with an expected binding affinity in the micromolar range. Its mechanism involves the direct blockade of adenosine binding, thereby inhibiting both Gₛ- and Gᵢ-mediated signaling cascades that regulate intracellular cAMP levels. The precise characterization of its potency and selectivity relies on standardized in vitro pharmacological assays, including radioligand binding and functional cAMP measurements. This profile makes 7-MX a valuable pharmacological tool for studying the adenosine system and a compound of interest for therapeutic development, most notably in the field of ophthalmology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Systemic this compound in retarding axial eye growth and myopia progression: a 36-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Adenosine Receptor Antagonist, this compound, Alters Emmetropizing Responses in Infant Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and evaluation of xanthine based adenosine receptor antagonists: Potential hypoxia targeted immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Occurrence of 7-Methylxanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthine (7-MX), a naturally occurring purine (B94841) alkaloid, holds significant interest in the fields of biochemistry, pharmacology, and drug development. As a key intermediate in the biosynthesis of the widely consumed methylxanthines, caffeine (B1668208) and theobromine (B1682246), its presence in various plant species provides a window into these metabolic pathways. Furthermore, 7-MX itself exhibits biological activities that are of growing interest to the scientific community. This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for this compound, tailored for researchers and professionals in the life sciences.

Natural Sources and Occurrence

This compound is primarily found as a minor alkaloid in several plant species known for their production of other methylxanthines, such as caffeine and theobromine. Its occurrence is intrinsically linked to the biosynthetic pathways of these more abundant compounds.

Key Natural Sources:

-

Cacao (Theobroma cacao): this compound is present in cacao beans and their products, such as chocolate liquor.[1][2] It is considered an intermediate in the biosynthesis of theobromine, the principal methylxanthine in cacao.[1] While theobromine and caffeine are found in significant quantities, the concentration of this compound is considerably lower.

-

Tea (Camellia sinensis): Tea leaves are a well-known source of caffeine, and this compound is a precursor in its biosynthetic pathway.[3] Its concentration in tea leaves is generally low compared to caffeine.

-

Coffee (Coffea spp.): Coffee beans contain caffeine as the major methylxanthine. This compound is an intermediate in the caffeine biosynthesis pathway in coffee plants.[4]

Metabolic Occurrence:

Beyond its presence in plants, this compound is also a significant metabolite of caffeine and theobromine in humans and other mammals.[5] After consumption of caffeinated or theobromine-rich products, these compounds are metabolized in the liver, leading to the formation of various dimethyl and monomethylxanthines, including this compound.[5]

Quantitative Data on Methylxanthine Content

Quantifying the precise amount of this compound in natural sources is challenging due to its typically low concentrations compared to other methylxanthines. The following tables summarize the available data for major methylxanthines to provide context, and highlight the limited quantitative information specifically for this compound.

Table 1: Quantitative Data of Major Methylxanthines in Natural Sources

| Natural Source | Plant Part | Theobromine Content (mg/g dry weight) | Caffeine Content (mg/g dry weight) | This compound Content | Reference |

| Theobroma cacao | Beans (unfermented) | 10.88 - 14.49 | 1.65 - 4.10 | Not typically quantified | [6] |

| Beans (fermented) | ~21 | ~4 | Qualitatively identified | [2] | |

| Camellia sinensis | Black Tea Leaves | 1.64 - 1.69 | 32.8 - 36.6 | Not typically quantified | |

| Green Tea Leaves | Not typically quantified | 17.65 - 36.82 | Not typically quantified | [7] | |

| Coffea arabica | Green Beans | 0.048 - 0.094 | 9 - 14 | Not typically quantified | [8] |

| Coffea canephora | Green Beans | Not typically quantified | 17 - 21 | Not typically quantified | [8] |

Note: The concentration of methylxanthines can vary significantly based on factors such as plant variety, growing conditions, harvesting time, and processing methods.

Experimental Protocols

The analysis of this compound in natural matrices typically involves extraction followed by chromatographic separation and detection. The following protocols are adapted from established methods for methylxanthine analysis and can be optimized for the specific quantification of this compound.

Protocol 1: Extraction and HPLC-UV Analysis of this compound from Cacao Beans

This protocol is adapted from methods used for the analysis of major methylxanthines in cacao.

1. Sample Preparation: a. Freeze-dry fresh cacao beans and grind them into a fine powder. b. Defat the cacao powder by Soxhlet extraction with petroleum ether for 6-8 hours. c. Air-dry the defatted powder to remove any residual solvent.

2. Extraction: a. Weigh 1 g of the defatted cacao powder into a 50 mL centrifuge tube. b. Add 20 mL of a boiling 80:20 (v/v) water/methanol (B129727) solution. c. Vortex the mixture for 1 minute and then place it in a shaking water bath at 80°C for 30 minutes. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-UV Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 70:30 v/v) with 0.1% formic acid. The gradient may need to be optimized to achieve good resolution of this compound from other components. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV detector at 273 nm. f. Quantification: Prepare a calibration curve using a certified standard of this compound.

Protocol 2: Extraction and LC-MS/MS Analysis of this compound from Tea Leaves

This protocol utilizes the high sensitivity and selectivity of LC-MS/MS for the detection of low-concentration analytes.

1. Sample Preparation: a. Dry fresh tea leaves at 60°C for 24 hours and grind to a fine powder.

2. Extraction: a. Weigh 0.5 g of the powdered tea leaves into a 15 mL centrifuge tube. b. Add 10 mL of 70% (v/v) methanol. c. Sonicate the mixture for 30 minutes in a water bath. d. Centrifuge at 5000 rpm for 10 minutes. e. Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.